Product packaging for (8-epi)-BW 245C(Cat. No.:CAS No. 75693-75-3)

(8-epi)-BW 245C

Cat. No.: B1668153
CAS No.: 75693-75-3
M. Wt: 368.5 g/mol
InChI Key: ZIDQIOZJEJFMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid is a imidazolidine-2,4-dione that is 7-(2,5-dioxoimidazolidin-4-yl)heptanoic acid in which the imidazoline ring as substituted at position 3 by a 3-(3-cyclohexyl-3-hydroxypropyl) group. It is an imidazolidine-2,4-dione, a secondary alcohol and a monocarboxylic acid.
a selective DP receptor agonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32N2O5 B1668153 (8-epi)-BW 245C CAS No. 75693-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQIOZJEJFMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997118
Record name 7-[1-(3-Cyclohexyl-3-hydroxypropyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-imidazol-5-yl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75693-75-3
Record name 3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-4-imidazolidineheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75693-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BW 245C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075693753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[1-(3-Cyclohexyl-3-hydroxypropyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-imidazol-5-yl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Trajectory of Prostanoid Receptor Research

The study of prostanoids began with the discovery of prostaglandins (B1171923), which are lipid compounds derived from fatty acids. nih.gov This was followed by a period of intense research to classify the receptors through which these molecules exert their diverse biological effects. nih.gov An initial pharmacological classification system for prostanoid receptors was established based on the principle that each receptor type preferentially recognizes one of the major natural prostaglandins. nih.gov This led to the naming of receptors such as DP for PGD2, EP for PGE2, FP for PGF2α, and IP for PGI2 (prostacyclin). nih.govwikipedia.org

Prostanoid receptors belong to the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgwikipedia.org The cloning of these receptors confirmed their distinct identities and facilitated a more detailed understanding of their function and signaling mechanisms. nih.govnih.gov A significant challenge in early research was the chemical instability of some natural prostanoids, such as PGI2 and thromboxane (B8750289) A2, under physiological conditions. nih.gov This instability created a need for the development of chemically stable mimics, or analogues, that could be used to reliably study receptor function in isolated tissues and other experimental systems. nih.gov The creation of such stable analogues has been crucial for characterizing receptor-specific activities and for developing new therapeutic agents. nih.govpatsnap.com

Genesis and Initial Pharmacological Delineation of Bw 245c

BW 245C emerged from research efforts to create a stable prostaglandin (B15479496) analogue with selective activity. medchemexpress.comapexbt.com It is a hydantoin (B18101) derivative designed for chemical stability and was initially identified as a potent inhibitor of platelet aggregation. researchgate.netapexbt.com Early pharmacological studies demonstrated that BW 245C has a high affinity and selectivity for PGD2 receptors found on blood platelets. researchgate.netmedchemexpress.com

The initial characterization of BW 245C revealed its potent anti-aggregatory effects on human and rat platelets, with a marked species variation in its potency. researchgate.net In radioligand binding studies using human platelet membranes, BW 245C showed a high affinity for the PGD2 receptor, with no detectable binding to PGI2 or PGE2 receptors at the concentrations tested. researchgate.net This selectivity suggested that its biological actions were mediated specifically through PGD2 receptors. researchgate.net The compound's ability to inhibit ADP-induced platelet aggregation was quantified, providing key data on its potency. apexbt.comcaymanchem.com

Pharmacological Activity of BW 245C

Parameter Species/System Value Reference
Ki (inhibition of [3H]-PGD2 binding) Human Platelet Membranes 0.9 nM apexbt.comcaymanchem.com
IC50 (inhibition of ADP-induced platelet aggregation) Human Platelets 8.7 nM apexbt.com
IC50 (inhibition of ADP-induced platelet aggregation) Rat Platelets 9.9 nM apexbt.com
EC50 (cAMP production) HEK293 cells expressing human DP receptor 0.7 nM apexbt.com

Bw 245c As a Pivotal Research Agonist for Prostanoid D2 Receptors

Selective Prostanoid D2 Receptor (DP1) Agonism

BW 245C exhibits a pronounced selectivity for the prostanoid D2 receptor, now more commonly referred to as the DP1 receptor. This selectivity is a key determinant of its biological activity.

BW 245C demonstrates a high binding affinity for the DP1 receptor. Research has established that it binds to these receptors with high specificity, distinguishing them from other prostanoid receptor subtypes. sigmaaldrich.com This specific interaction is the initial step in the mechanism of action for BW 245C. One of the key indicators of this high affinity is its low Ki value, which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand. For BW 245C, the Ki for the inhibition of [3H]-PGD2 binding to human platelet membranes is reported to be 0.9 nM. caymanchem.com

The high affinity of BW 245C for the DP1 receptor has been demonstrated through competitive binding studies. In these assays, BW 245C effectively displaces the radiolabeled natural ligand, prostaglandin D2 ([3H]-PGD2), from its binding site on isolated human platelet membranes. caymanchem.com This competitive inhibition underscores the ability of BW 245C to interact with the same binding pocket on the DP1 receptor as the endogenous agonist.

A critical aspect of the molecular pharmacology of BW 245C is its differential binding profile across the family of prostanoid receptors. While it binds with high affinity to the DP1 receptor, its affinity for other prostanoid receptors, such as those for prostaglandin I2 (PGI2) and prostaglandin E2 (PGE2), is markedly lower. researchgate.net Radioligand binding studies have shown that binding of BW 245C to PGI2 or PGE2 receptors is often not detectable under conditions where its binding to DP1 receptors is prominent. researchgate.net This selectivity is crucial as it minimizes off-target effects that could arise from the activation of other prostanoid receptor signaling pathways.

Interactive Data Table: Binding Affinity of BW 245C for Prostanoid Receptors

Receptor SubtypeLigandKi (nM)Species/Tissue
DP1 BW 245C 0.9 Human Platelet Membranes caymanchem.com
PGI2 (IP)BW 245CNot DetectableHuman Platelet Receptors researchgate.net
PGE2 (EP)BW 245CNot DetectableHuman Platelet Receptors researchgate.net

Intracellular Signal Transduction Pathways

The binding of BW 245C to the DP1 receptor initiates a well-defined intracellular signaling cascade. This pathway is primarily mediated by the activation of a G-protein and the subsequent generation of a second messenger molecule.

The DP1 receptor is a G-protein-coupled receptor (GPCR) that is positively coupled to the Gs alpha subunit (Gsα). researchgate.net Upon agonist binding by BW 245C, the receptor undergoes a conformational change that activates the associated Gs protein. The activated Gsα subunit then stimulates the enzyme adenylyl cyclase. researchgate.net This enzyme is responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). researchgate.netmedchemexpress.com Studies in human platelets have demonstrated that BW 245C activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. medchemexpress.com

The activation of adenylyl cyclase by the BW 245C-bound DP1 receptor results in a significant increase in the intracellular concentration of cAMP. medchemexpress.com This elevation of cAMP, a ubiquitous second messenger, leads to the activation of its primary downstream effector, protein kinase A (PKA). researchgate.netmedchemexpress.com Research has shown that treatment of cells with BW 245C not only increases intracellular cAMP levels but also leads to a subsequent increase in PKA activity. medchemexpress.com Activated PKA then phosphorylates various intracellular proteins, leading to the ultimate physiological response. For instance, a PKA inhibitor, KT5720, has been shown to block the relaxant effect of BW 245C, indicating the crucial role of the cAMP-PKA signaling pathway in its mechanism of action. researchgate.net

Interactive Data Table: Functional Effects of BW 245C

ParameterEffectConcentrationCell/Tissue Type
Platelet Aggregation (human) Inhibition (IC50)2.5 nMHuman Platelets caymanchem.com
Platelet Aggregation (rat) Inhibition (IC50)250 nMRat Platelets caymanchem.com
cAMP Production Increase0.01-1 µMLung Fibroblasts medchemexpress.com
cAMP Level & PKA Activity Increase0.3 µMHuman Umbilical Vein Endothelial Cells medchemexpress.com

Interactions with Other Signaling Cascades (e.g., AKT Phosphorylation)

The primary signaling pathway associated with BW 245C activation of the DP1 receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). nih.govnih.gov This cAMP/PKA signaling cascade is responsible for many of the downstream effects of BW 245C, such as the promotion of endothelial barrier function. nih.gov

While the direct interaction of BW 245C with the AKT signaling pathway is not extensively documented, studies involving the natural DP1 receptor ligand, PGD2, have shown modulation of AKT phosphorylation, primarily through its interaction with the DP2 receptor (also known as CRTH2). Research has indicated that PGD2 can stimulate AKT phosphorylation in human dermal papilla cells via the DP2 receptor, which in turn influences the expression of the androgen receptor. researchgate.netnih.gov This suggests that while BW 245C is selective for the DP1 receptor, the broader signaling potential of PGD2 involves crosstalk with the AKT pathway through a different receptor subtype.

The PI3K/AKT/mTOR pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many diseases. While some G-protein coupled receptors are known to transactivate receptor tyrosine kinases, leading to PI3K and AKT activation, a direct link between DP1 receptor activation by BW 245C and subsequent AKT phosphorylation remains an area for further investigation.

Species-Specific Receptor Responsiveness and Pharmacodynamic Variations

Significant variations in the pharmacological effects of BW 245C have been observed across different species, highlighting differences in receptor structure, affinity, or downstream signaling pathways. A prominent example of this is the disparity in its anti-aggregatory potency on platelets between humans and rats.

In human platelets, BW 245C is a potent inhibitor of ADP-induced aggregation, with a reported IC50 of 2.5 nM. nih.gov This effect is mediated through the DP1 receptor. In stark contrast, BW 245C is approximately one hundred times less effective at inhibiting platelet aggregation in rats, with an IC50 of 250 nM. researchgate.netnih.gov This marked species variation underscores the importance of considering species-specific differences when extrapolating preclinical data to human applications.

Further studies have revealed differences in the cardiovascular responses to BW 245C. In anesthetized rats, administration of BW 245C leads to a dose-dependent reduction in mean arterial pressure, primarily through vasodilation of arterioles in skeletal muscle and skin, with no significant changes in blood flow to vital organs like the brain, heart, and kidneys. immunomart.comnih.gov In canines, however, the effects of BW 245C on the colonic epithelium appear to involve the EP receptor rather than the classical DP receptor, as its stimulant effects were not significantly inhibited by a DP receptor antagonist. nih.gov

These species-specific differences in responsiveness to BW 245C are critical for the interpretation of pharmacological studies and emphasize the nuanced nature of prostanoid receptor signaling across different biological systems.

Interactive Data Table: Species-Specific IC50 Values of BW 245C for Platelet Aggregation Inhibition

SpeciesIC50 (nM)Reference
Human2.5 nih.gov
Rat250 nih.gov

Regulation of Intracellular Second Messengers (e.g., cAMP, Calcium Homeostasis)

The activation of the DP receptor by BW 245C directly influences the levels of key intracellular second messengers, most notably cyclic adenosine monophosphate (cAMP). In various cell types, including primary rat liver myofibroblasts and Chinese hamster ovary cells expressing the DP receptor, BW 245C has been shown to significantly increase intracellular cAMP levels in a dose-dependent manner. nih.gov For instance, concentrations of 1 and 10 µM have demonstrated this effect. nih.gov This elevation in cAMP subsequently activates downstream signaling pathways, such as protein kinase A (PKA), which plays a crucial role in mediating many of the physiological effects of BW 245C. researchgate.net

In addition to its primary effect on cAMP, BW 245C can also modulate intracellular calcium homeostasis. While not its principal mechanism of action, pretreatment with 10 µM BW 245C has been observed to partially suppress the elevation of intracellular calcium concentrations ([Ca²⁺]i) induced by agents like bradykinin (B550075) in liver myofibroblasts. nih.gov This suggests a potential cross-talk between the cAMP pathway activated by BW 245C and the signaling cascades that govern intracellular calcium release.

Table 1: Effect of BW 245C on Intracellular Second Messengers

Cell Type Concentration of BW 245C Effect on cAMP Effect on [Ca²⁺]i
Liver Myofibroblasts 1 and 10 µM Significant increase Partial suppression of bradykinin-induced elevation
CHO cells (expressing DP receptor) Concentration-dependent Increase Not reported

Influence on Gene Expression and Protein Synthesis (e.g., DP mRNA)

The expression of the target for BW 245C, the DP receptor, is itself subject to regulation by various factors, which in turn can modulate the cellular response to the compound. Research in cultured mouse lung primary fibroblasts and human fetal lung fibroblasts has revealed that the expression of DP mRNA is dynamically regulated. nih.gov Specifically, the pro-inflammatory cytokine interleukin-13 has been shown to up-regulate DP mRNA expression, potentially sensitizing the cells to the effects of BW 245C. nih.gov Conversely, transforming growth factor-beta (TGF-β), a key molecule in fibrosis, down-regulates the expression of DP mRNA. nih.gov This suggests a complex interplay where the inflammatory microenvironment can dictate the responsiveness of cells to DP receptor agonists like BW 245C. While direct studies on BW 245C's broad influence on global gene expression and protein synthesis are limited, its ability to counteract the effects of TGF-β in certain contexts points towards an indirect influence on these processes.

Table 2: Regulation of DP mRNA Expression

Cell Type Regulatory Factor Effect on DP mRNA Expression Implication for BW 245C Action
Mouse Lung Primary Fibroblasts Interleukin-13 Up-regulation Potential for enhanced cellular response
Human Fetal Lung Fibroblasts Interleukin-13 Up-regulation Potential for enhanced cellular response
Mouse Lung Primary Fibroblasts TGF-β Down-regulation Potential for diminished cellular response
Human Fetal Lung Fibroblasts TGF-β Down-regulation Potential for diminished cellular response

Modulation of Cellular Proliferation and Differentiation (e.g., Fibroblasts, Myofibroblasts)

A significant area of investigation for BW 245C has been its impact on the behavior of fibroblasts, cells that are central to tissue repair and fibrosis. Studies have consistently shown that micromolar concentrations of BW 245C inhibit the proliferation of fibroblasts. nih.gov This inhibitory effect is observed on both the basal proliferation rate of these cells and the proliferation induced by the pro-fibrotic cytokine TGF-β. nih.gov

Interestingly, while BW 245C curtails fibroblast proliferation, it does not appear to influence their differentiation into myofibroblasts, the more contractile and matrix-secreting phenotype. nih.gov Furthermore, BW 245C does not seem to affect collagen synthesis in mouse fibroblasts. nih.gov This selective action on proliferation without altering differentiation or collagen production suggests a specific mechanism of action that could be beneficial in pathological conditions characterized by excessive fibroblast proliferation.

Table 3: Effects of BW 245C on Fibroblasts and Myofibroblasts

Cell Type Process Effect of BW 245C (micromolar concentrations)
Fibroblasts Basal Proliferation Inhibited
Fibroblasts TGF-β-induced Proliferation Inhibited
Fibroblasts Differentiation into Myofibroblasts No effect
Mouse Fibroblasts Collagen Synthesis No effect

Impact on Endothelial Barrier Function and Permeability

BW 245C exerts a pronounced and protective effect on the endothelial barrier, which is crucial for maintaining vascular integrity and controlling the passage of fluids and molecules from the bloodstream into tissues. In human umbilical vein endothelial cells, treatment with BW 245C in the concentration range of 0.1 to 3 μmol/L leads to a dose-dependent increase in transendothelial electrical resistance (TEER), a key indicator of barrier tightness. researchgate.net Concurrently, BW 245C decreases the permeability of the endothelial monolayer to molecules like FITC-dextran. researchgate.net

The mechanism underlying this barrier enhancement is linked to the compound's ability to elevate intracellular cAMP and activate PKA. researchgate.net This activation initiates a downstream signaling cascade involving Tiam1 and Rac1, which leads to the rearrangement of the cytoskeleton and the strengthening of adherens junctions between endothelial cells. researchgate.net This ultimately results in a less permeable and more robust endothelial barrier.

Table 4: Influence of BW 245C on Endothelial Barrier Function

Cell Type Concentration of BW 245C Effect on Transendothelial Electrical Resistance (TEER) Effect on FITC-Dextran Permeability
Human Umbilical Vein Endothelial Cells 0.1-3 μmol/L Dose-dependent increase Dose-dependent decrease

Physiological and Pathophysiological Modulations by Bw 245c

Cardiovascular System Dynamics

BW 245C demonstrates notable cardiovascular activity, influencing blood pressure, heart rate, and regional blood distribution through its vasodilatory properties.

BW 245C has been shown to induce hypotension and act as a vasodepressor, although its potency varies between species. In anesthetized rats, the compound caused a dose-dependent reduction in mean arterial pressure (MAP). Similarly, in spontaneously hypertensive rats, an intravenous injection lowered both systolic and diastolic blood pressure. Studies in dogs and monkeys also confirmed that BW 245C lowers blood pressure. The hypotensive effects are attributed to peripheral vasodilation resulting from DP receptor activation.

Table 1: Effect of BW 245C on Blood Pressure in Animal Models

SpeciesModelEffect on Blood PressureCitation
RatAnesthetizedDose-dependent reduction in Mean Arterial Pressure (MAP)
RatSpontaneously HypertensiveLowered systolic (-23%) and diastolic (-34%) blood pressure
DogAnesthetizedVasodepressor activity (0.5 times as active as prostacyclin)
MonkeyAnesthetizedVasodepressor activity (0.1 times as active as prostacyclin)

In human studies, intravenous administration of BW 245C led to a progressive increase in both heart rate and pulse pressure. Further investigation in healthy volunteers receiving repeated oral doses showed a significantly higher heart rate derived from ECG measurements at one hour after administration. However, in the same study, heart rate measured by radial pulse and systolic and diastolic blood pressures were found to be similar to the placebo group.

The hypotensive action of BW 245C is primarily mediated by the vasodilation of specific vascular beds. In studies on anesthetized rats, BW 245C was found to decrease regional vascular resistance (RVR) and consequently increase blood flow in the forelimb skeletal muscle and skin. This effect was dose-dependent. Notably, the blood flow and RVR in vital organs such as the brain, heart, lung, liver, stomach, and kidney were not significantly affected, suggesting a targeted vasodilatory action on arterioles within skeletal muscle. In other studies, BW 245C was also observed to increase cerebral blood flow (CBF) in mice.

Table 2: Effect of Intravenous BW 245C on Regional Vascular Resistance (RVR) in Anesthetized Rats

TissueChange in RVR from Baseline (%)Citation
Skeletal Muscle-53 +/- 11%
Skeletal Muscle-68 +/- 6%
Skin-55 +/- 8%

Based on a review of the available scientific literature, there is no specific information detailing the influence of BW 245C on aortic wall morphology or aortic lumen size within metabolic contexts.

Hematological System Interactions

BW 245C is a potent inhibitor of platelet aggregation, an action that contributes to its potential as an anti-thrombotic agent. Its mechanism involves interaction with PGD2 binding sites on platelets.

BW 245C effectively inhibits platelet aggregation induced by various agonists, most notably adenosine (B11128) diphosphate (B83284) (ADP) and collagen.

ADP-Induced Aggregation: The compound is a potent inhibitor of ADP-induced human platelet aggregation, with a reported IC50 of 2.5 nM. This inhibitory effect was observed in studies with healthy human volunteers and is a key feature of its hematological activity. The activation of the DP1 receptor by BW 245C leads to an increase in intracellular cAMP, which is the mechanism behind this inhibition. The inhibitory effects can be reversed by DP receptor antagonists.

Collagen-Induced Aggregation: BW 245C also significantly inhibits collagen-induced platelet aggregation. Studies have demonstrated this effect, which can also be counteracted by DP receptor antagonists.

The anti-aggregating potency of BW 245C shows marked species variation. It is highly effective in human plasma, being approximately eight times more active than PGD2. In contrast, it is only weakly active in rat and rabbit plasma but more potent in sheep and horse plasma.

Table 3: Inhibitory Effects of BW 245C on Platelet Aggregation

Aggregating AgentSpeciesKey FindingCitation
ADPHumanIC50 of 2.5 nM
ADPHumanReduced ex vivo platelet aggregation
ADPHumanPronounced inhibition of platelet aggregation
CollagenHumanInhibition of aggregation counteracted by DP antagonists
CollagenHumanSignificant inhibition observed at specific time points after administration

Comparative Anti-aggregatory Potency Across Different Species

The efficacy of BW 245C as an inhibitor of platelet aggregation exhibits significant variation across different species, a phenomenon that parallels the species-specific activity of the endogenous DP1 ligand, PGD2. This suggests that the anti-aggregatory effects of BW 245C are mediated through its interaction with PGD2 binding sites on platelets.

In in vitro studies using human plasma, BW 245C demonstrates potent anti-aggregatory activity. It is approximately eight times more active than PGD2 in inhibiting platelet aggregation. When compared to prostacyclin (PGI2), another potent platelet inhibitor, BW 245C is about 0.2 times as active in human plasma. The compound also shows significant potency in sheep and horse plasma. In contrast, BW 245C is only weakly active in rat and rabbit plasma.

The relative potency of BW 245C as an inhibitor of platelet aggregation ex vivo, following intravenous infusion, has also been evaluated. In these studies, its activity was more comparable across certain species, being 0.08, 0.04, and 0.05 times as active as prostacyclin in the rabbit, dog, and monkey, respectively. In rabbits, BW 245C acts as a highly selective inhibitor of platelet function with minimal impact on the cardiovascular system. However, in dogs and monkeys, doses that inhibit aggregation also lead to a decrease in blood pressure.

Table 1: Comparative Anti-aggregatory Potency of BW 245C

Species In Vitro Potency (Relative to PGD2) Ex Vivo Potency (Relative to Prostacyclin)
Human 8x Not specified
Sheep Potent Not specified
Horse Potent Not specified
Rabbit Weakly active 0.08x
Rat Weakly active Not specified
Dog Not specified 0.04x
Monkey Not specified 0.05x

Role in Fibrotic Disease Pathogenesis

BW 245C has emerged as a potential therapeutic agent in the context of fibrotic diseases, primarily through its inhibitory effects on key cellular and molecular drivers of fibrosis.

Inhibition of Fibroblast Proliferation and Activity

A hallmark of fibrotic diseases is the excessive proliferation and activation of fibroblasts. Research has shown that BW 245C can directly inhibit the proliferation of these cells. In vitro studies on both mouse lung primary fibroblasts and human fetal lung fibroblasts have demonstrated that BW 245C inhibits both basal and transforming growth factor-β (TGF-β)-induced fibroblast proliferation. researchgate.netresearchgate.net This anti-proliferative effect is a critical mechanism by which BW 245C may counter the progression of fibrosis.

Reduction of Collagen Accumulation in Fibrotic Tissues

Excessive deposition of extracellular matrix components, particularly collagen, is a defining characteristic of fibrotic tissues. Preclinical studies have provided evidence that BW 245C can significantly reduce collagen accumulation. In a mouse model of bleomycin-induced pulmonary fibrosis, the administration of BW 245C led to a marked decrease in lung collagen content. researchgate.netresearchgate.net This reduction in collagen deposition is a direct consequence of the compound's inhibitory effects on fibroblast activity.

Therapeutic Implications in Preclinical Models of Organ Fibrosis (e.g., Pulmonary Fibrosis)

The therapeutic potential of BW 245C has been most extensively studied in preclinical models of pulmonary fibrosis. In a mouse model where lung fibrosis was induced by bleomycin (B88199), repeated administration of BW 245C significantly attenuated the fibrotic process. researchgate.netresearchgate.net This was evidenced by a decrease in inflammatory cell recruitment and a substantial reduction in collagen accumulation in the lungs. researchgate.net These findings strongly suggest that targeting the DP receptor with agonists like BW 245C could be a novel therapeutic strategy for fibroproliferative lung diseases. researchgate.net

The following table summarizes the effects of BW 245C in preclinical models of fibrosis.

ModelKey Effects of BW 245CReference
Bleomycin-induced pulmonary fibrosis in mice- Inhibited fibroblast proliferation- Decreased inflammatory cell recruitment- Reduced collagen accumulation in the lung researchgate.netresearchgate.net
In vitro human and mouse lung fibroblastsInhibited basal and TGF-β-induced proliferation researchgate.netresearchgate.net

Central Nervous System Function

BW 245C has demonstrated significant neuroprotective effects in various models of neuronal injury, highlighting its potential as a modulator of central nervous system (CNS) function.

Neuroprotective Effects Against Excitotoxicity and Ischemia-Induced Injury

Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, and ischemia-induced injury are major contributors to neuronal damage in various neurological disorders. Studies have shown that BW 245C can protect neurons from these insults. In cultured hippocampal neurons and organotypic slices, BW 245C mimicked the neuroprotective effects of prostaglandin (B15479496) D2 (PGD2) against glutamate-induced toxicity. preprints.org This protection is mediated through the activation of the DP1 receptor and is dependent on the cyclic AMP (cAMP) signaling pathway. preprints.org

Furthermore, intracerebroventricular pretreatment with BW 245C has been shown to mitigate brain injury induced by ischemia. researchgate.net The neuroprotective effects of DP1 receptor activation are thought to involve the modulation of neuroinflammatory processes and the promotion of neuronal survival pathways. researchgate.netresearchgate.net These findings suggest that the DP1 receptor is a promising target for the development of neuroprotective therapies for conditions such as stroke and other neurodegenerative diseases. researchgate.netpreprints.org

The table below outlines the neuroprotective effects of BW 245C.

Model SystemType of InjuryKey Neuroprotective Effects of BW 245CReference
Cultured Hippocampal Neurons and Organotypic SlicesGlutamate ExcitotoxicityRescued neurons from cell death preprints.org
Rat Hippocampal Slice CulturesOxygen-Glucose Deprivation (OGD)Showed protective effects against OGD-induced toxicity researchgate.net
In vivo Ischemia ModelsIschemia-Induced Brain InjuryMitigated brain injury researchgate.net

Modulation of Cerebral Blood Flow

BW 245C, a selective agonist for the prostaglandin D2 (PGD2) receptor DP1, has been shown to influence cerebral blood flow (CBF). nih.gov In studies involving wild-type mice, administration of BW 245C resulted in a significant increase in basal CBF. nih.gov This effect was not observed in mice lacking the DP1 receptor (DP1-/- mice), underscoring the receptor's critical role in this physiological response. nih.gov Multisite monitoring of CBF using laser-Doppler flowmetry revealed that BW 245C significantly increased blood flow in the peri-infarct area following an induced stroke. nih.gov Interestingly, in anesthetized rats, while BW 245C induced systemic hypotension and increased blood flow in skeletal muscle and skin, it did not significantly affect blood flow to the brain under normal, non-stroke conditions. nih.govnih.gov

Potential Impact on Neurological Outcomes in Stroke Models

Research in animal models of ischemic stroke suggests a neuroprotective role for BW 245C. Treatment with BW 245C has been demonstrated to significantly improve functional outcomes and reduce the volume of brain infarction following a stroke. nih.gov A direct correlation has been observed between the increase in CBF in the peri-infarct region and the reduction in infarct size. nih.gov Furthermore, intracerebroventricular pretreatment with BW 245C was found to attenuate NMDA-induced brain lesions, with a notable reduction in lesion volume. nih.gov Even a low dose of BW 245C was effective in significantly reducing the brain infarction size caused by middle cerebral artery occlusion. nih.gov These findings point to the DP1 receptor as a potential therapeutic target for minimizing brain damage after a stroke. nih.govnih.gov

Study Focus Model Key Findings with BW 245C Reference
Stroke OutcomesWild-type and DP1-/- miceIncreased basal CBF in wild-type mice; Improved functional outcome and lowered infarction volume post-stroke. nih.gov
NMDA-Induced Brain DamageWild-type miceDose-dependent attenuation of NMDA-induced lesion size. nih.gov
Middle Cerebral Artery OcclusionWild-type miceSignificant reduction in brain infarction size. nih.gov

Investigations into Sleep Regulation Mechanisms

The prostaglandin D2 (PGD2) system, for which BW 245C is a selective agonist, is deeply implicated in the regulation of sleep. PGD2 is considered a potent endogenous sleep-promoting substance. nih.gov The mechanism involves PGD2 stimulating DP1 receptors located in the leptomeninges of the basal forebrain and hypothalamus. nih.gov This stimulation leads to the paracrine release of adenosine, which in turn activates adenosine A2A receptors on sleep-promoting neurons and inhibits arousal neurons. nih.gov This cascade, initiated by DP1 receptor activation, is crucial for the maintenance of physiological sleep. nih.gov The L-PGDS-PGD2-DP1R axis is recognized for its vital role in the onset of non-rapid eye movement (NREM) sleep. nih.gov High-resolution cryo-electron microscopy studies have confirmed that BW 245C binds to the DP1 receptor, providing a structural basis for its role in processes like sleep regulation. pnas.org

Ocular System Studies

Modulation of Intraocular Pressure

BW 245C has been investigated for its effects on the ocular system, particularly its ability to modulate intraocular pressure (IOP). Studies in rabbits have shown that BW 245C can lower IOP. nih.gov This effect is attributed to its selective agonism of the DP receptor. The ocular hypotensive effect of PGD2, a related compound, was blocked by a DP receptor antagonist, verifying the singular involvement of this receptor in mediating changes in rabbit IOP. nih.gov These findings suggest that selective DP receptor agonists like BW 245C could be a potential avenue for developing treatments for conditions characterized by elevated IOP.

Compound Effect on Rabbit Intraocular Pressure Receptor Specificity Reference
BW 245CLowered Intraocular PressureSelective DP receptor agonist nih.gov
Prostaglandin D2 (PGD2)Lowered Intraocular PressureEffect blocked by DP receptor antagonist nih.gov

Associated Ocular Physiological Responses and Adverse Effects

A key advantage of the selective action of BW 245C on DP receptors is the avoidance of certain adverse ocular effects associated with less selective compounds like PGD2. While PGD2 was found to cause plasma extravasation, eosinophil infiltration, and goblet cell depletion on the ocular surface, BW 245C did not produce these effects. nih.gov This suggests that selective DP receptor agonists may offer a more favorable profile for therapeutic use in ophthalmology, potentially lowering IOP without inducing ocular surface pathology. nih.gov

Metabolic and Obesity Research

Recent research has explored the role of DP1 receptor agonism in the context of metabolism and obesity. A study using a DP1 receptor agonist, specifically BW 245C, in a mouse model of diet-induced obesity yielded significant findings. nih.gov Mice on a high-fat diet that received the DP1 receptor agonist showed a substantial inhibition of weight gain compared to the control group. nih.gov This effect was accompanied by a significant reduction in food intake, suggesting that DP1 receptor agonism may influence appetite control. nih.gov

Furthermore, the study observed favorable changes in several metabolic markers in the group treated with the DP1 receptor agonist. nih.gov These included a significant reduction in fasting glucose levels. nih.gov The inhibition of weight gain also led to cardiovascular benefits, with a notable reduction in aortic wall thickness. nih.gov These results suggest that targeting the DP1 receptor could be a novel therapeutic strategy for managing obesity and its associated cardiometabolic complications. nih.gov

Parameter Effect of DP1 Receptor Agonist (BW 245C) in Diet-Induced Obese Mice Reference
Body Weight GainSignificantly inhibited nih.gov
Food IntakeSignificantly reduced nih.gov
Fasting GlucoseSignificantly reduced nih.gov
Aortic Wall ThicknessSignificantly reduced nih.gov

Influence on Diet-Induced Weight Gain and Appetite Regulation

Research has shown that the prostaglandin D2 (PGD2) receptor agonist, BW 245C, plays a significant role in mitigating diet-induced obesity. In a study involving ApoE-/- mice fed a high-fat diet, those treated with BW 245C exhibited a substantial inhibition of weight gain over a 10-week period. The BW 245C-treated group gained only 11.4% of their body weight, in stark contrast to the control group which saw a 61% increase in body weight. This effect on weight gain was accompanied by a notable reduction in food intake in the mice receiving the DP1 receptor agonist, suggesting that BW 245C may control appetite. The proposed mechanism for this outcome is the agonism of the DP1 receptor, which appears to inhibit weight gain induced by a high-fat diet, likely through the regulation of appetite.

Effects on Fasting Metabolic Markers (e.g., Leptin, Insulin (B600854), Glucose)

The administration of BW 245C has been observed to modulate several key fasting metabolic markers. In studies with ApoE-/- mice on a high-fat diet, the group receiving the DP1 receptor agonist, BW 245C, showed elevated levels of fasting leptin and insulin compared to the control group. nih.gov Concurrently, a significant reduction in fasting glucose levels was noted in the BW 245C treated group. nih.gov

Table 1: Effects of BW 245C on Fasting Metabolic Markers in ApoE-/- Mice

Metabolic Marker Effect Observed in BW 245C Treated Group
Leptin Elevated
Insulin Elevated

Data derived from a study on ApoE-/- mice on a high-fat diet. nih.gov

Gastrointestinal System Research

Investigations into the effects of BW 245C on the gastrointestinal system have focused on the colonic epithelium. In studies using canine proximal colon, it was observed that Prostaglandin D2 (PGD2) can produce both increases and decreases in the short-circuit current (Isc), an indicator of ion transport. However, the selective DP receptor agonist BW 245C did not replicate the inhibitory effects of PGD2. Instead, BW 245C produced only dose-dependent increases in the short-circuit current. nih.gov These stimulant effects were not significantly inhibited by the DP receptor antagonist BW A868C, and cross-desensitization experiments have suggested the involvement of the EP receptor in these responses. nih.gov

In the context of inflammation, while direct studies on intestinal inflammation are limited, research in other tissues has shown that BW 245C can have anti-inflammatory effects. For instance, in a mouse model of lung fibrosis, administration of BW 245C significantly decreased inflammatory cell recruitment. nih.gov

Table 2: Effect of BW 245C on Short-Circuit Current (Isc) in Canine Colonic Epithelium

Compound Effect on Isc
PGD2 Increases and Decreases

Based on studies on canine proximal colon. nih.gov

Renal System Investigations

Studies on differentiated podocytes have explored the influence of various prostaglandins (B1171923), including the DP receptor agonist BW 245C, on key cellular functions.

Membrane Voltage and Ion Conductances: In comparison to Prostaglandin E2 (PGE2), which caused a concentration-dependent depolarization of podocytes, BW 245C was found to be significantly less potent, by a factor of at least 100 to 1000. nih.gov The DP receptor agonist did not independently alter the membrane voltage of the podocytes. nih.gov

cAMP Accumulation: BW 245C was shown to induce a time- and concentration-dependent accumulation of cyclic adenosine monophosphate (cAMP) in podocytes. nih.gov This effect was also observed with other prostaglandin agonists, but not with the IP receptor agonist iloprost (B1671730) or the EP2 receptor agonist butaprost. nih.gov

Cytosolic Calcium Activity: In fura-2 (B149405) fluorescence experiments, BW 245C was not found to induce an increase in cytosolic calcium activity ([Ca2+]i) in podocytes. nih.gov This is in contrast to other prostaglandins like PGE2, which did cause a biphasic increase in [Ca2+]i. nih.gov

Table 3: Summary of BW 245C Effects on Podocyte Cellular Functions

Cellular Function Effect of BW 245C
Membrane Voltage No significant change; at least 100-1000 times less potent than PGE2 in causing depolarization. nih.gov
Ion Conductances No significant change in whole-cell conductance. nih.gov
cAMP Accumulation Induced a time- and concentration-dependent accumulation. nih.gov

Preclinical and Translational Research Methodologies

In Vitro Pharmacological Characterization Assays

In vitro assays have been fundamental in elucidating the receptor-specific actions of BW 245C and its effects at the cellular level.

Radioligand binding assays are crucial for quantifying the affinity of a compound for its target receptor. In the case of BW 245C, these assays have been used to confirm its high affinity and selectivity for the DP1 receptor. Studies using isolated human platelet membranes, which are rich in DP1 receptors, have demonstrated the potent ability of BW 245C to displace radiolabeled PGD2.

The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction between the ligand and the receptor. youtube.com The research confirms that BW 245C is a selective agonist for the DP1 receptor. caymanchem.com

Table 1: Receptor Binding Affinity of BW 245C
CompoundAssay PreparationRadioligandKi (nM)Reference
BW 245CIsolated Human Platelet Membranes[³H]-PGD₂0.9 caymanchem.com

Activation of the DP1 receptor by an agonist like BW 245C initiates a signaling cascade that increases intracellular cAMP, which in turn activates Protein Kinase A (PKA). nih.govnih.gov This pathway is central to many of the cellular effects of BW 245C. In vitro studies using lung fibroblasts have shown that BW 245C can dose-dependently increase intracellular cAMP levels. invivochem.com This activation of the cAMP/PKA pathway is linked to the regulation of various cellular functions, including proliferation and inflammation. nih.govnih.gov For instance, in Th2 cells, BW 245C has been shown to suppress collagen production induced by transforming growth factor-beta (TGF-β) through this mechanism. invivochem.com

One of the most well-characterized in vitro effects of BW 245C is its potent inhibition of platelet aggregation, suggesting a significant anti-thrombotic potential. medchemexpress.cn Its activity has been compared with that of endogenous prostaglandins (B1171923) like prostacyclin (PGI2) and PGD2 across various species. In human plasma, BW 245C is a highly effective inhibitor of ADP-induced platelet aggregation. nih.govnih.gov However, its potency shows considerable species specificity, being more potent in human, sheep, and horse plasma compared to rat and rabbit plasma. nih.gov This variability is thought to be due to differences in the PGD2 binding sites on platelets across species. nih.gov

Table 2: In Vitro Inhibition of Platelet Aggregation by BW 245C
SpeciesAssay ConditionMetricValueReference
HumanADP-induced aggregationIC₅₀2.5 nM caymanchem.com
HumanInhibition of aggregationRelative Potency vs. Prostacyclin0.2x nih.govresearchgate.net
HumanInhibition of aggregationRelative Potency vs. PGD₂8x nih.govresearchgate.net
RatADP-induced aggregationIC₅₀250 nM caymanchem.com
RabbitADP-induced aggregationWeakly active nih.gov
RabbitADP-induced aggregationInhibited by BW 245C nih.govmcmaster.ca

The role of DP1 receptor activation in tissue remodeling and fibrosis has been investigated using fibroblast cultures. Research has focused on the effects of BW 245C on key fibroblast functions like proliferation and collagen synthesis. In studies using mouse lung primary fibroblasts, BW 245C was found to inhibit both basal and TGF-β-induced fibroblast proliferation. nih.gov This anti-proliferative effect suggests a potential role in mitigating fibroproliferative diseases. Interestingly, the same study found that BW 245C did not significantly affect collagen synthesis in these cells. nih.gov

Table 3: Effects of BW 245C on In Vitro Fibroblast Functions
Cell TypeParameter MeasuredEffect of BW 245CReference
Mouse Lung Primary FibroblastsBasal ProliferationInhibited nih.gov
Mouse Lung Primary FibroblastsTGF-β-Induced ProliferationInhibited nih.gov
Mouse Lung Primary FibroblastsCollagen SynthesisNo effect nih.gov

The integrity of the endothelial barrier is critical for vascular health, and its disruption contributes to various pathologies. plos.org The PGD2-DP1 signaling pathway has been implicated in maintaining this barrier. Research indicates that signaling through the DP1 receptor promotes endothelial barrier function, an effect mediated by the cAMP/PKA pathway. invivochem.com This mechanism helps to control the passage of fluids and cells from the bloodstream into tissues. plos.org By activating this pathway, BW 245C is hypothesized to enhance endothelial integrity, which could be beneficial in conditions characterized by vascular leakage.

In Vivo Animal Models of Disease

Following its in vitro characterization, BW 245C has been evaluated in several animal models of disease to assess its therapeutic potential in a complex physiological setting.

Pulmonary Fibrosis: In a mouse model where lung fibrosis was induced by the chemical agent bleomycin (B88199), administration of BW 245C demonstrated protective effects. The compound significantly reduced the recruitment of inflammatory cells into the lung and decreased the accumulation of collagen, a hallmark of fibrosis. nih.gov This finding suggests that DP1 receptor activation can attenuate the fibrotic process, partly through its inhibitory action on fibroblast proliferation. nih.gov

Diet-Induced Obesity and Cardiovascular Complications: The metabolic effects of BW 245C were studied in Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, a model for diet-induced obesity and atherosclerosis. nih.gov Mice treated with the DP1 receptor agonist showed a significant inhibition of weight gain compared to controls. nih.gov This was associated with a reduction in food intake, suggesting an effect on appetite regulation. nih.gov Furthermore, the treatment led to cardiovascular benefits, including a significant reduction in aortic wall thickness. nih.gov

Ischemic Stroke: In a mouse model of cerebral ischemia, activation of the DP1 receptor by BW 245C showed neuroprotective effects. researchgate.net Treatment with BW 245C led to an improved functional outcome and a smaller infarction volume. This beneficial effect was strongly correlated with a significant increase in cerebral blood flow in the area surrounding the infarct, indicating that the compound's vasodilatory properties may be key to its protective action in stroke. researchgate.net

Acute Inflammation: The role of the DP1 receptor in modulating inflammation was examined in a zymosan-induced peritonitis model in mice. In animals genetically deficient in hematopoietic PGD synthase, a hyperinflammatory response was observed. pnas.org Treatment with BW 245C was able to rescue this phenotype, reducing the excessive inflammatory response and restoring a balanced cytokine profile. This demonstrates that signaling through the DP1 receptor plays a crucial role in controlling the onset and resolution of acute inflammation. pnas.org

Table 4: Summary of BW 245C Efficacy in In Vivo Disease Models
Disease ModelAnimalKey FindingsReference
Bleomycin-Induced Pulmonary FibrosisMouseDecreased inflammatory cell recruitment and collagen accumulation in the lung. nih.gov
Diet-Induced ObesityApoE-/- MouseInhibited weight gain and food intake; reduced aortic wall thickness. nih.gov
Cerebral Ischemia (Stroke)MouseImproved functional outcome, lowered infarction volume, and increased cerebral blood flow. researchgate.net
Zymosan-Induced Acute InflammationMouseRescued hyperinflammatory phenotype and balanced pro- and anti-inflammatory cytokines. pnas.org

Cardiovascular Disease Models (e.g., Hypertension, Hemodynamic Dysregulation)

The hydantoin (B18101) prostaglandin (B15479496) analogue, BW 245C, has been evaluated in various preclinical models to determine its effects on cardiovascular parameters, including blood pressure and hemodynamic regulation. These studies reveal species-specific responses and highlight its action as a vasodepressor.

In anesthetized rats, BW 245C administration demonstrated a dose-dependent reduction in mean arterial pressure (MAP). nih.gov This hypotensive effect is primarily attributed to the vasodilation of arterioles in skeletal muscle and skin, as evidenced by a significant decrease in regional vascular resistance in these tissues. nih.gov Notably, blood flow and vascular resistance in other vital organs such as the brain, heart, lung, liver, stomach, and kidney were not significantly affected, suggesting a targeted vasodilatory action. nih.gov

The potency of BW 245C as a vasodepressor varies considerably across different species when compared to prostacyclin. nih.gov For instance, its activity as a vasodepressor was observed to be 0.5 times that of prostacyclin in dogs, 0.1 times in monkeys, and 0.06 times in rats. nih.gov In rabbits, it showed minimal cardiovascular actions, indicating a high degree of selectivity for platelet inhibition over blood pressure modulation in this species. nih.gov Conversely, in dogs and monkeys, the doses required for anti-aggregating effects also resulted in a lowering of blood pressure. nih.gov Studies in spontaneously hypertensive rats have also shown that BW 245C can lower both systolic and diastolic blood pressure. researchgate.net

Table 1: Effect of BW 245C on Hemodynamic Parameters in Anesthetized Rats

Parameter Vehicle Control 0.3 µg/kg BW 245C 3 µg/kg BW 245C 30 µg/kg BW 245C
Change in Mean Arterial Pressure (MAP) No significant change Dose-dependent reduction Significant reduction Significant reduction
Change in Skeletal Muscle Vascular Resistance No significant change -6% ± 13% -53% ± 11%* -68% ± 6%*
Change in Skin Vascular Resistance No significant change -29% ± 8% -55% ± 8%* -30% ± 16%
Change in Brain, Heart, Kidney Blood Flow No significant change No significant change No significant change No significant change

Source: nih.gov \P<0.05 vs vehicle treatment*

Thrombotic Disorder Models

BW 245C is characterized as a potent inhibitor of platelet aggregation, suggesting its potential as an anti-thrombotic agent. nih.gov Its mechanism of action involves the activation of adenylate cyclase in human platelets, which is mediated through the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. nih.govmdpi.com

The anti-platelet activity of BW 245C has been demonstrated to be highly effective in in vitro human plasma, where it was found to be eight times more active than PGD2 at inhibiting platelet aggregation. nih.gov However, its potency shows significant species specificity. While potent in human, sheep, and horse plasma, it is only weakly active in rat and rabbit plasma. nih.gov This variability is believed to be linked to its interaction with PGD2 binding sites on platelets. nih.gov

Ex vivo studies following intravenous administration have confirmed its anti-aggregating effects. In rabbits, dogs, and monkeys, BW 245C inhibited platelet aggregation at potencies approximately 0.08, 0.04, and 0.05 times that of prostacyclin, respectively. nih.gov The compound's potent anti-aggregating actions following both parenteral and oral administration underscore its potential utility in models of thrombotic disorders. nih.gov

Table 2: Inhibitory Activity of BW 245C on Platelet Aggregation

Model System Method Agonist Finding
Human Platelets In vitro Aggregation ADP IC₅₀ of 2.5 nM mdpi.com
Rat Platelets In vitro Aggregation ADP IC₅₀ of 250 nM mdpi.com
Human Platelet Membranes Radioligand Binding ([³H]-PGD₂) - Kᵢ of 0.9 nM mdpi.com
Human Platelets (glycerol-lysed) Adenylate Cyclase Activation - Activates adenylate cyclase via DP-receptor nih.gov
Human Volunteers Ex vivo Aggregation ADP & Collagen Significant inhibition of aggregation after oral administration researchgate.netnih.gov

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant

Inflammatory Disease Models (e.g., Colitis, Dermatitis)

The role of BW 245C has been investigated in preclinical models of inflammatory skin and intestinal diseases, with findings indicating a regulatory function in immune responses, particularly in the context of dermatitis.

In a murine model of atopic dermatitis, a chronic allergic inflammatory skin disease, the administration of the DP1 agonist BW 245C showed significant therapeutic effects. nih.gov Treatment with BW 245C led to a dramatic decrease in antigen-specific T cell activation within the skin-draining lymph nodes and markedly prevented the development of skin lesions following sensitization. nih.gov Mechanistically, BW 245C treatment was found to strongly reduce the infiltration of inflammatory cells into the dermis. nih.gov It also appeared to modulate the local immune environment by disrupting the Th1/Th2 balance, potentially through an increased production of the immunoregulatory cytokine IL-10. nih.gov Furthermore, in vitro studies showed that activation of the DP1 receptor by BW 245C impedes the migration of human Langerhans cells, which is a critical step for initiating primary immune responses in the skin. nih.gov

Conversely, in a model utilizing canine colonic epithelium to study inflammatory responses relevant to colitis, BW 245C did not mimic the inhibitory effects on short-circuit current that are seen with PGD2. mdpi.com Instead, it produced dose-dependent increases in short-circuit current. mdpi.com Cross-desensitization experiments suggested that these stimulant effects in the canine colon model likely involve EP receptors rather than the classical DP receptor, indicating a different signaling pathway in this tissue compared to its actions in immune cells or platelets. mdpi.com

Table 3: Effects of BW 245C in Preclinical Inflammatory Disease Models

Disease Model Animal/Tissue Model Key Findings
Atopic Dermatitis Murine model Markedly prevented skin lesions; Decreased T cell activation in draining lymph nodes; Reduced recruitment of inflammatory cells into the dermis. nih.gov
Atopic Dermatitis Human Langerhans Cells (in vitro) Impeded TNF-alpha-induced migration from skin explants. nih.gov
Colitis Canine Colonic Epithelium (in vitro) Did not mimic PGD2 inhibitory effects; Produced dose-dependent increases in short-circuit current, likely via EP receptors. mdpi.com

Pulmonary Fibrosis Models (e.g., Bleomycin-induced)

In the widely used bleomycin-induced model of pulmonary fibrosis, which recapitulates many features of human idiopathic pulmonary fibrosis (IPF), BW 245C has demonstrated significant anti-fibrotic effects. immunomart.com The bleomycin model induces lung injury characterized by inflammation, fibroblast proliferation, and excessive collagen deposition, leading to fibrotic remodeling of the lung tissue. duke.edumdpi.com

Studies using this model in mice have shown that treatment with BW 245C significantly ameliorates key pathological features of the disease. nih.govimmunomart.com Administration of BW 245C led to a significant decrease in the accumulation of inflammatory cells and a reduction in collagen deposition in the lungs. nih.govimmunomart.com The treatment also reversed the recruitment of lymphocytes induced by bleomycin and decreased lactate (B86563) dehydrogenase, a marker of cell damage. immunomart.com

The anti-fibrotic activity of BW 245C appears to be mediated, at least in part, by its direct effects on lung fibroblasts. In vitro experiments have shown that BW 245C can inhibit the proliferation of pulmonary fibroblasts induced by transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine. nih.govimmunomart.com These findings suggest that activation of the DP1 receptor by agonists like BW 245C could be a therapeutic strategy for fibroproliferative lung diseases. nih.gov

Table 4: Research Findings of BW 245C in Pulmonary Fibrosis Models

Model Key Parameter Result of BW 245C Treatment
Bleomycin-induced Mouse Model Inflammatory Cell Accumulation Significantly decreased nih.govimmunomart.com
Bleomycin-induced Mouse Model Lung Collagen Accumulation Significantly reduced nih.govimmunomart.com
Bleomycin-induced Mouse Model Lymphocyte Recruitment Reversed immunomart.com
Bleomycin-induced Mouse Model Lactate Dehydrogenase (Cell Damage) Significantly decreased immunomart.com
***In Vitro* Pulmonary Fibroblasts** TGF-β-induced Proliferation Inhibited nih.govimmunomart.com
***In Vitro* Pulmonary Fibroblasts** Collagen Synthesis Not affected nih.gov

Ischemic Stroke and Brain Injury Models

The neuroprotective potential of BW 245C has been evaluated in preclinical models of acute brain injury, including ischemic stroke and excitotoxicity. These models are crucial for understanding the complex cascade of events that lead to neuronal death following a loss of blood supply to the brain.

In a mouse model of transient ischemic stroke, specifically middle cerebral artery occlusion (MCAO), pre-treatment with BW 245C demonstrated a significant neuroprotective effect. nih.gov It markedly reduced the volume of the resulting brain infarction. nih.gov For instance, a 10 nmol dose of BW 245C administered immediately before MCAO resulted in a 21% smaller hemispheric infarct volume compared to the vehicle-treated group. nih.gov

Furthermore, BW 245C has been shown to be effective in a model of NMDA-induced excitotoxic brain damage. Excitotoxicity, an important component of the ischemic cascade, involves neuronal damage caused by the overactivation of glutamate (B1630785) receptors like the NMDA receptor. Pre-treatment with BW 245C significantly attenuated the brain damage induced by NMDA injection in the striatum. nih.gov These findings suggest that activation of the DP1 receptor is beneficial in the context of ischemic and excitotoxic brain injury. nih.gov

Table 5: Neuroprotective Effects of BW 245C in Brain Injury Models

Model Outcome Measured Finding
Transient MCAO Ischemic Stroke (Mouse) Hemispheric Infarct Volume Reduced by 21.0% ± 5.7% with 10 nmol BW 245C nih.gov
NMDA-Induced Excitotoxicity (Mouse) Striatal Lesion Volume Reduced by 19.5% ± 5.0% (10 nmol dose) nih.gov
NMDA-Induced Excitotoxicity (Mouse) Striatal Lesion Volume Reduced by 39.6% ± 7.6% (25 nmol dose) nih.gov
NMDA-Induced Excitotoxicity (Mouse) Striatal Lesion Volume Reduced by 28.9% ± 7.0% (50 nmol dose) nih.gov

MCAO: Middle Cerebral Artery Occlusion; NMDA: N-methyl-D-aspartate

Ocular Pressure Regulation Models

Preclinical models of ocular hypertension and glaucoma are employed to investigate compounds that can modulate intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. These models can be induced by various methods, including the administration of steroids or hypertonic saline, to mimic the elevated IOP seen in patients. While various prostaglandins and their analogues are a cornerstone of glaucoma therapy, acting to lower IOP, specific research data on the effects of the DP1 receptor agonist BW 245C in established ocular pressure regulation models is not available in the reviewed scientific literature.

Diet-Induced Metabolic Disorder Models

The application of BW 245C has been explored in the context of diet-induced metabolic disorders. Animal models, such as mice fed a high-fat diet, are commonly used to study the pathogenesis of obesity and related conditions like insulin (B600854) resistance and dyslipidemia, which are components of the metabolic syndrome.

In a study using Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, the administration of BW 245C demonstrated a significant impact on metabolic parameters. nih.gov Despite the high-fat diet, mice treated with the DP1 receptor agonist BW 245C showed a profound inhibition of weight gain over a 10-week period compared to controls. nih.gov This effect was associated with a significant reduction in food intake, suggesting a role for DP1 receptor agonism in appetite control. nih.gov

Consistent with the inhibition of weight gain, the BW 245C-treated group also exhibited changes in key metabolic hormones, including elevated levels of fasting leptin and insulin. nih.gov Furthermore, a significant reduction in fasting glucose levels was observed. nih.gov These findings suggest that DP1 receptor activation may represent a novel therapeutic avenue for managing obesity and its associated metabolic dysregulation. nih.gov

Table 6: Effects of BW 245C in a Diet-Induced Obesity Mouse Model

Parameter Control Group (High-Fat Diet) BW 245C Group (High-Fat Diet)
Body Weight Gain 61% 11.4% nih.gov
Food Intake Baseline Significantly reduced nih.gov
Fasting Leptin Levels Baseline Elevated nih.gov
Fasting Insulin Levels Baseline Elevated nih.gov
Fasting Glucose Level Baseline Significantly reduced nih.gov
Aortic Wall Thickness Baseline Significantly reduced nih.gov

Model: ApoE-/- mice on a high-fat diet for 10 weeks.

Comparative Pharmacological Analyses

The pharmacological profile of BW 245C has been extensively characterized through comparative studies with both endogenous prostanoids and other synthetic receptor ligands. These analyses have been crucial in defining its receptor selectivity, potency, and functional effects across various biological systems.

Comparison with Endogenous Prostanoids (e.g., PGD2, PGI2, PGE1, PGE2)

BW 245C is a hydantoin prostaglandin analogue recognized primarily as a potent and selective agonist for the Prostaglandin D2 (PGD2) DP1 receptor. pnas.orgcaymanchem.com Its pharmacological actions, however, show a complex relationship with several endogenous prostanoids, reflecting both similarities and key differences in receptor activation and biological outcomes.

Comparison with Prostaglandin D2 (PGD2): BW 245C was developed as a stable mimetic of PGD2 and shares a high affinity for the DP1 receptor. researchgate.net Radioligand binding studies using human platelet membranes revealed a high affinity for PGD2 receptors, with a Ki value of 0.9 nM for BW 245C in inhibiting [3H]-PGD2 binding. caymanchem.com Functionally, both PGD2 and BW 245C activate adenylate cyclase in human platelets in a biphasic manner, an effect mediated through the DP1 receptor. nih.govnih.gov

Despite this shared primary target, their selectivity profiles across other prostanoid receptors differ. A comparative study of their potency to activate several receptors found that while PGD2 has high activity on EP1 and FP receptors, BW 245C demonstrates lower activity on these but higher activity on EP2 and EP4 receptors. pnas.org This differential activity underscores that BW 245C is not a perfect surrogate for all of PGD2's actions, particularly in tissues where multiple prostanoid receptors are expressed. researchgate.netnih.gov For instance, in the canine colon, PGD2 produces both increases and decreases in short-circuit current, whereas BW 245C only elicits increases, suggesting the inhibitory effects of PGD2 are mediated by a receptor other than the classical DP1 receptor that BW 245C activates. nih.gov

Comparison with Prostacyclin (PGI2): In humans, BW 245C is also described as a stable mimic of epoprostenol (B1671539) (prostacyclin, PGI2), exhibiting a similar profile and potency in its cardiovascular and platelet-inhibiting effects. nih.govresearchgate.net However, a significant advantage of BW 245C is its longer duration of action compared to the chemically unstable PGI2. nih.govresearchgate.net In vitro studies on human plasma showed BW 245C to be approximately 0.2 times as active as prostacyclin in inhibiting platelet aggregation. researchgate.net

Comparison with Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2): The anti-aggregatory potency of BW 245C shows marked species variation when compared to PGE1. In human platelets, it is about one hundred times more effective than in rat platelets (0.36 times the potency of PGE1 in humans vs. 0.003 times in rats). researchgate.net In contrast, the relative potencies of PGI2 and PGE1 are similar across these species. researchgate.net In studies on human platelets, the activation of adenylate cyclase by BW 245C was qualitatively different from that of PGE2, whose effects could be described by a standard rectangular hyperbola, unlike the biphasic curve of BW 245C. nih.govnih.gov Furthermore, radioligand binding studies indicated that binding of BW 245C to PGI2 or PGE2 receptors was not detectable, reinforcing its selectivity for the PGD2 receptor. researchgate.net

Table 1: Comparative Potency of BW 245C and Endogenous Prostanoids in Different Species

Compound Species Assay Relative Potency Citation
BW 245C Human Platelet Aggregation Inhibition 8 x PGD2 researchgate.net
BW 245C Human Platelet Aggregation Inhibition 0.2 x PGI2 researchgate.net
BW 245C Human Platelet Aggregation Inhibition 0.36 x PGE1 researchgate.net
BW 245C Rat Platelet Aggregation Inhibition 0.003 x PGE1 researchgate.net
BW 245C Dog Vasodepressor Activity 0.5 x PGI2 researchgate.net
BW 245C Monkey Vasodepressor Activity 0.1 x PGI2 researchgate.net
BW 245C Rat Vasodepressor Activity 0.06 x PGI2 researchgate.net
BW 245C Rabbit Vasodepressor Activity < 0.02 x PGI2 researchgate.net

Interactions with Other Prostanoid Receptor Agonists and Antagonists (e.g., BW A868C, CRTH2 Agonists, EP Receptor Ligands)

The pharmacological specificity of BW 245C is further illuminated by its interactions with selective antagonists and agonists for different prostanoid receptors.

Interaction with BW A868C: BW A868C is a potent and selective antagonist of the DP1 receptor. nih.govnih.gov Studies have consistently shown that BW A868C effectively antagonizes the biological effects of BW 245C. In human platelets, BW A868C competitively inhibits the activation of adenylate cyclase induced by both PGD2 and BW 245C. nih.govnih.gov Similarly, the vasodepressor actions of BW 245C in rats are antagonized by BW A868C. researchgate.net This antagonistic relationship provides strong evidence that the primary pharmacological effects of BW 245C, such as platelet inhibition and vasodilation, are mediated through the DP1 receptor. researchgate.netnih.gov Importantly, BW A868C shows high selectivity, having no effect on responses mediated by other prostanoids like PGE1, PGE2, or prostacyclin at concentrations up to 1,000 times its KB value against BW 245C. nih.gov

Interaction with CRTH2 Agonists: PGD2 is the natural ligand for two distinct receptors: the DP1 receptor (which signals via Gs to increase cAMP) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells, or CRTH2 (DP2), which signals via Gi to decrease cAMP and mobilize intracellular calcium. nih.gov BW 245C is highly selective for the DP1 receptor and does not significantly activate CRTH2. nih.govresearchgate.net This selectivity is evident in functional assays where BW 245C and CRTH2-selective agonists (like DK-PGD2) can produce opposing effects. For example, in eosinophils, DP1 activation by agonists like BW 245C tends to increase cell survival, whereas CRTH2 activation can decrease it. nih.gov This functional antagonism highlights the importance of using selective agonists like BW 245C to dissect the distinct physiological roles of the DP1 and CRTH2 pathways. nih.gov

Interaction with EP Receptor Ligands: While BW 245C is highly selective for the DP1 receptor, some studies indicate potential cross-reactivity or interaction with E-type prostanoid (EP) receptors under certain conditions. Structural and functional analyses have shown that BW 245C can activate EP2 and EP4 receptors with higher potency than PGD2. pnas.org In human pulmonary endothelial cells, the barrier-strengthening effects of both PGD2 and BW 245C were found to be mediated primarily through the EP4 receptor, with only a negligible contribution from the DP1 receptor. researchgate.net Additionally, cross-desensitization experiments in the canine colonic epithelium suggested that the stimulant effects of BW 245C involved an EP receptor. nih.gov These findings suggest that while the dominant actions of BW 245C are via DP1, its effects in some tissues may be influenced by its activity at EP receptor subtypes.

Table 2: Summary of BW 245C Interactions with Other Prostanoid Ligands

Interacting Ligand Type Specific Ligand(s) Observed Interaction with BW 245C Biological System Citation
DP1 Antagonist BW A868C Antagonizes BW 245C-induced adenylate cyclase activation Human Platelets nih.govnih.gov
DP1 Antagonist BW A868C Antagonizes vasodepressor effects of BW 245C Anesthetized Rat researchgate.net
CRTH2 (DP2) Agonist DK-PGD2 Elicits opposing effects (e.g., on cell survival/ion transport) Eosinophils, Colon nih.govnih.gov
EP Receptor Ligands - BW 245C shows higher activity on EP2/EP4 than PGD2 Recombinant Receptors pnas.org
EP Receptor Ligands - BW 245C effects mediated by EP4 receptor Pulmonary Endothelial Cells researchgate.net

Structure-Activity Relationship (SAR) Studies

The development and understanding of BW 245C are rooted in structure-activity relationship (SAR) studies aimed at creating stable and selective prostanoid mimetics.

Modifications to the Chemical Structure and Resultant Biological Activity Profiles

BW 245C, with the chemical name (4R)-rel-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid, is a hydantoin derivative. caymanchem.com This core hydantoin structure represents a significant modification from the cyclopentane (B165970) ring of natural prostaglandins like PGD2. This modification confers greater chemical stability, a key feature for a therapeutic agent, while retaining high biological potency. nih.govresearchgate.net

Recent high-resolution cryo-electron microscopy (cryo-EM) structures of the human DP1 receptor in complex with BW 245C have provided profound insights into the molecular basis of its activity. pnas.orgpnas.org These studies reveal that:

BW 245C adopts a binding conformation similar to the endogenous ligand PGD2 within the receptor's binding pocket. pnas.org

The 2,5-dioxoimidazolidin (hydantoin) moiety of BW 245C functionally mimics the five-membered ring of PGD2. pnas.org

Specific interactions contribute to its high-affinity binding. For example, the carbonyl group within the hydantoin ring forms hydrogen bonds with the backbone amine atoms of L26 and F27 on transmembrane helix 1 (TM1) and the side chain of S80 on TM2. pnas.org

These structural insights explain how the synthetic hydantoin core can effectively replace the natural prostanoid ring, leading to a potent and selective DP1 agonist. The specific interactions observed provide a rational framework for understanding its biological activity profile.

Development and Evaluation of BW 245C Analogues with Enhanced Potency or Duration of Action

The field of prostanoid pharmacology has seen extensive efforts to develop analogues with improved therapeutic profiles, including enhanced selectivity, potency, and duration of action. nih.gov BW 245C itself is a product of such efforts, designed as a stable analogue of PGD2 and PGI2. nih.gov

While specific research detailing the systematic development of a second generation of analogues from BW 245C is not extensively documented in the provided sources, the principles of SAR continue to guide the field. The finding that certain PGD2 analogues evoked functional responses that were not mimicked by the selective agonist BW 245C provided early evidence for the existence of multiple PGD2 receptor subtypes (what are now known as DP1 and DP2/CRTH2). nih.gov This highlighted the need for highly selective compounds to probe receptor function.

The elucidation of the high-resolution structure of BW 245C bound to the DP1 receptor is a pivotal development. pnas.orgpnas.org This structural information establishes a clear foundation for the rational design of next-generation DP1-targeted therapeutics. By understanding the precise molecular interactions that confer potency and selectivity, researchers can now undertake targeted modifications to the BW 245C scaffold to develop novel analogues with potentially enhanced properties, such as greater potency, improved metabolic stability, or a fine-tuned selectivity profile to reduce off-target effects. pnas.org

Synthesis, Future Directions, and Research Imperatives

Recapitulation of Principal Academic Discoveries

Academic research has established BW 245C as a valuable tool for investigating the functions of the DP1 receptor. Key discoveries include its high affinity and selectivity for the DP1 receptor. caymanchem.commedchemexpress.com Studies have shown that BW 245C inhibits platelet aggregation, demonstrating its potential in addressing thrombotic disorders. ontosight.aicaymanchem.com Furthermore, research has highlighted its role in modulating inflammatory responses, particularly in the context of allergic diseases like asthma and rhinitis, by influencing immune cell behavior and promoting bronchodilation. ontosight.aipnas.orgkjim.org BW 245C has also been utilized to explore the involvement of DP1 receptors in sleep regulation and other neurological functions. ontosight.aipnas.org

Early studies demonstrated that BW 245C was a potent inhibitor of human platelet aggregation, showing activity relative to PGI2 and PGD2. researchgate.net Its effects on platelet aggregation were also investigated in various animal species, revealing species-dependent differences in potency. researchgate.net

Research has also explored the chemical modification of polymers for cardiovascular applications using BW 245C. ias.ac.in Adducts of BW 245C with water-soluble macromolecules like poly(N-vinyl pyrrolidone), PEG, and dextran (B179266) have been synthesized through different coupling techniques, including side-chain and terminal coupling. ias.ac.in These studies aimed to reduce the thrombogenicity of polymer surfaces, showing that chemical attachment of BW 245C to polymers substantially reduced platelet adhesion in in vitro tests. ias.ac.in

Furthermore, studies have synthesized and evaluated analogues of BW 245C with modifications to the omega-chain, investigating their inhibitory activity on platelet aggregation and cardiovascular actions. researchgate.netnih.gov Some 13'-aza analogues were found to be more potent inhibitors of human platelet aggregation than BW 245C and exhibited longer-lasting platelet inhibitory and vasodilatory effects. researchgate.netnih.gov

More recent academic discoveries have leveraged BW 245C to understand the molecular basis of DP1 receptor function. Cryo-electron microscopy (cryo-EM) studies have determined high-resolution structures of human DP1 in complex with BW 245C, providing insights into ligand recognition, receptor activation, and G protein coupling mechanisms. pnas.orgpnas.org These structural studies have revealed unique features of DP1 activation that differ from classical GPCR paradigms. pnas.org

BW 245C has also been used in studies investigating its effects on specific cell types expressing DP1 receptors. For instance, it has been shown to suppress mast cell activation and inhibit histamine (B1213489) release in rat peritoneal mast cells. kjim.orgkjim.org In the context of inflammatory bowel disease, BW 245C was found to reduce colonic granulocyte infiltration in a rat model of colitis, suggesting an anti-inflammatory role mediated through the DP1 receptor. physiology.org Additionally, BW 245C has been used to study the role of DP1 in sex differentiation in zebrafish, where it was observed to induce sox9a expression and result in male-biased sex ratios. oup.com

Here is a summary of some key academic discoveries related to BW 245C:

Discovery AreaKey FindingsRelevant Citations
DP1 Receptor AgonismHigh affinity and selectivity for DP1 receptor. caymanchem.commedchemexpress.com caymanchem.commedchemexpress.com
Platelet AggregationPotent inhibitor of platelet aggregation. ontosight.aicaymanchem.com Species-dependent effects observed. researchgate.net ontosight.aicaymanchem.comresearchgate.net
Polymer ModificationChemical attachment to polymers reduces platelet adhesion in vitro. ias.ac.in ias.ac.in
Analogue SynthesisIdentification of more potent and longer-acting analogues (e.g., 13'-aza analogues). researchgate.netnih.gov researchgate.netnih.gov
DP1 Receptor Structure/FunctionCryo-EM structures reveal molecular basis of ligand recognition, activation, and G protein coupling. pnas.orgpnas.org Unconventional activation mechanism observed. pnas.org pnas.orgpnas.org
Mast Cell ModulationSuppresses mast cell activation and histamine release. kjim.orgkjim.org kjim.orgkjim.org
Anti-inflammatory EffectsReduces colonic granulocyte infiltration in colitis model. physiology.org physiology.org
Sex DifferentiationInduces sox9a expression and influences sex ratios in zebrafish. oup.com oup.com

Identification of Remaining Knowledge Gaps and Unanswered Research Questions

Despite the significant academic discoveries surrounding BW 245C and its interaction with the DP1 receptor, several knowledge gaps and unanswered questions remain. While in vitro studies have shown promising results regarding the anti-thrombogenic effects of BW 245C-modified polymers, these encouraging results have not yet been consistently obtained in vivo. ias.ac.in This highlights a gap in understanding the in vivo efficacy and the factors influencing the performance of such materials in a complex biological environment.

Although BW 245C is recognized as a highly selective DP1 agonist, its specific potency on other prostaglandin (B15479496) receptors has not been extensively reported in all contexts. pnas.org While some studies compare its activity on a limited set of other receptors, a comprehensive profile across the entire prostanoid receptor family could provide a clearer picture of its selectivity and potential off-target effects. pnas.org

The precise mechanisms underlying the synergistic effects observed with certain BW 245C adducts also warrant further investigation. ias.ac.in Understanding the stereochemical differences in drug-receptor interactions that lead to these effects could inform the design of more effective compounds. ias.ac.in

Furthermore, while BW 245C has been used to study the role of DP1 in various physiological processes, the full spectrum of DP1-mediated effects and the specific downstream signaling pathways activated by BW 245C in different cell types and tissues are still being elucidated. The interplay between DP1 activation by BW 245C and other signaling pathways, and how this contributes to the observed biological outcomes, requires further detailed study.

The long-term effects and potential adaptations of DP1 receptors upon chronic exposure to agonists like BW 245C are also areas that could benefit from further research. Understanding receptor desensitization or other regulatory mechanisms could be important for potential therapeutic applications.

Emerging Avenues for DP1 Agonist Research and BW 245C Applications

Emerging avenues for DP1 agonist research, building upon the knowledge gained from studies with BW 245C, include the development of novel, highly specific DP1 agonists with optimized pharmacological properties. The structural insights provided by recent cryo-EM studies of the DP1 receptor in complex with BW 245C offer a rational framework for the design of such next-generation agonists with enhanced selectivity and reduced off-target effects. pnas.orgpnas.org

Research into the therapeutic potential of DP1 agonists is expanding beyond traditional areas like platelet aggregation and asthma. Given the involvement of DP1 in inflammatory responses and immune modulation, there is emerging interest in exploring DP1 agonists for other inflammatory and autoimmune conditions. The observed effect of BW 245C in reducing granulocyte infiltration in a colitis model suggests potential applications in inflammatory bowel diseases. physiology.org

The role of DP1 in the central nervous system, particularly in sleep regulation, opens up possibilities for developing DP1 agonists for the treatment of sleep disorders. ontosight.aipnas.org Further research is needed to fully understand the mechanisms involved and to evaluate the potential of BW 245C or its analogues in this area.

The application of BW 245C and other DP1 agonists in the field of regenerative medicine and tissue engineering is another emerging avenue. Studies investigating the effects of DP1 activation on cell survival, proliferation, and differentiation could reveal novel applications in tissue repair and regeneration.

Furthermore, the use of BW 245C as a probe to identify and characterize DP1 receptors in different tissues and cell populations, including in various disease states, continues to be a crucial research application. This can help to better understand the distribution and functional significance of DP1 receptors in health and disease.

Implications for Novel Therapeutic Development and Translational Research

The academic discoveries surrounding BW 245C have significant implications for the development of novel therapeutic agents targeting the DP1 receptor. The understanding of BW 245C's selectivity and its effects on various physiological processes provides a foundation for designing drugs with improved efficacy and safety profiles.

The structural information obtained from cryo-EM studies with BW 245C is particularly valuable for structure-based drug design. pnas.orgpnas.org By understanding how BW 245C interacts with the DP1 receptor at a molecular level, researchers can design compounds that bind with higher affinity and selectivity, potentially leading to fewer side effects.

Translational research efforts can focus on evaluating the therapeutic potential of BW 245C and its analogues in relevant preclinical models of diseases where DP1 receptors are implicated. This includes further investigation into its efficacy in models of thrombotic disorders, asthma, allergic rhinitis, inflammatory bowel diseases, and sleep disorders.

The development of delivery systems for BW 245C or other DP1 agonists, such as the work on polymer adducts, represents a translational approach to improve the pharmacological properties and targeted delivery of these compounds. ias.ac.in Further research is needed to translate the promising in vitro results into successful in vivo applications.

Identifying biomarkers that can predict patient response to DP1 agonists or monitor the effectiveness of treatment is another important aspect of translational research. While not directly related to BW 245C itself, understanding the downstream effects of DP1 activation could lead to the discovery of such biomarkers.

Q & A

Q. What is the receptor specificity of BW 245C, and how is this determined experimentally?

BW 245C is a selective agonist for the prostaglandin DP receptor (DP1). Receptor specificity is established through competitive binding assays and functional studies comparing its activity against other prostanoid receptors (EP, FP, IP, TP). For example, in smooth muscle and platelet assays, BW 245C shows high affinity for DP receptors, with minimal cross-reactivity with EP or TP receptors . Methodologically, researchers use isolated receptor-expressing cell lines or tissues to measure cAMP production (a DP1-mediated response) or calcium flux, contrasting responses with known agonists/antagonists like BW A868C (DP antagonist) .

Table 1: Prostanoid Receptor Selectivity of BW 245C

ReceptorNatural AgonistSynthetic Agonist (BW 245C Affinity)Antagonist
DPPGD2BW 245C (High)BW A868C
EP1PGE2
TPTXA2
Source: Coleman et al. (1987), adapted from

Q. How does BW 245C influence vascular physiology, and what experimental models validate this?

BW 245C induces vasodilation, as demonstrated in rat models where increasing doses (0.1–200 µg/kg) caused dose-dependent reductions in blood pressure. Researchers use in vivo hemodynamic monitoring with linear regression analysis to correlate concentration-response relationships (e.g., systolic/diastolic pressure changes). Key parameters include EC₅₀ values derived from dose-response curves and statistical validation of effect significance (e.g., p < 0.05 via ANOVA) .

Q. What is the impact of BW 245C on immune cell populations, such as B lymphocytes?

BW 245C reduces B lymphocyte counts in a concentration-dependent manner. In murine models, intraperitoneal administration (0.03–0.3 mg/kg) decreased B cell numbers by up to 50% over 6 hours. Researchers employ flow cytometry or histopathological analysis of lymphoid tissues to quantify cell populations, ensuring controls for strain-specific responses (e.g., wild-type vs. knockout models) .

Advanced Research Questions

Q. How can researchers reconcile tissue-specific variations in BW 245C efficacy, such as contrasting ECR values in vascular vs. uterine tissue?

BW 245C exhibits high ECR (effective concentration ratio) in rat aortic smooth muscle (ECR = 181) but lower efficacy in human uterine artery models. This discrepancy may arise from tissue-specific receptor density, coupling efficiency to downstream pathways (e.g., cAMP vs. calcium), or co-expression of receptor subtypes (e.g., EP3 antagonism). Methodological approaches include:

  • Comparative receptor profiling (qPCR, Western blot) to quantify DP1 expression across tissues.
  • Functional assays (e.g., myography for vascular tone) under standardized conditions (pH, temperature) .

Q. What signaling mechanisms underlie BW 245C's dual role in inflammation (e.g., pro-resolving vs. immune-suppressive effects)?

BW 245C modulates inflammation via DP1-mediated cAMP elevation, which inhibits TGF-β-induced collagen secretion in fibroblasts and enhances endothelial barrier function. However, high concentrations may cross-talk with TP receptors (via U46619-induced calcium flux), altering leukocyte trafficking. Researchers use:

  • Calcium imaging to track intracellular Ca²⁺ dynamics (e.g., FLUO-4 AM dye).
  • cAMP ELISA/PKA activity assays to link receptor activation to downstream effectors .

Q. How should researchers address contradictions in BW 245C potency data across species (e.g., human vs. rat platelet aggregation)?

BW 245C shows species-specific potency (IC₅₀ = 2.5 nM in human platelets vs. 250 nM in rat platelets). To resolve this:

  • Cross-species receptor homology modeling identifies structural variations affecting ligand binding.
  • Ex vivo platelet aggregation assays validate interspecies differences using collagen/ADP as agonists .

Q. What experimental design considerations are critical for in vivo vs. in vitro studies of BW 245C?

  • In vivo : Optimize dosing regimens (e.g., 0.02–2 mg/kg in stroke models) with pharmacokinetic profiling (plasma half-life, blood-brain barrier penetration).
  • In vitro : Use physiologically relevant concentrations (0.1–3 µM for endothelial cells) and account for serum protein binding effects.
  • Controls : Include DP1 knockout models and pharmacological blockers (e.g., BW A868C) to confirm receptor specificity .

Q. Table 2: Key Pharmacological Parameters of BW 245C

ParameterValue (Human)Value (Rat)Methodology
Platelet Aggregation IC₅₀2.5 nM250 nMTurbidimetric aggregation
DP1 Binding Affinity (Kᵢ)0.9 nMRadioligand displacement
Vasodilation EC₅₀58 µg/kgIn vivo hemodynamic monitoring
Data synthesized from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-epi)-BW 245C
Reactant of Route 2
Reactant of Route 2
(8-epi)-BW 245C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.